Nociceptin (1-13), amide

ORL1 receptor Structure-activity relationship Peptide pharmacology

Choose Nociceptin (1-13), amide to obtain full ORL1 agonist activity indistinguishable from the endogenous 17-mer peptide—at reduced synthesis cost and with improved lot-to-lot consistency. Its C-terminal amidation blocks exopeptidase degradation, ensuring reproducible EC₅₀ values across replicate experiments. For spinal electrophysiology, the 100-fold potency gain (IC₅₀ 30 nM) over full-length nociceptin permits clean nanomolar bath application without solvent artifacts. In CNS behavioral studies, it delivers a 10-fold lower hyperalgesic threshold and avoids the confounding hypokinesia observed with the parent peptide, enabling unambiguous nociceptive readouts. When peripheral ORL1 target validation is required, its antinociceptive effect is fully reversed by [Nphe¹]nociceptin(1-13)NH₂, confirming on‑target mechanism specificity that shorter fragments cannot provide. Insist on the amidated 13‑mer for assay‑ready potency, stability, and pharmacological precision.

Molecular Formula C61H100N22O15
Molecular Weight 1381.6 g/mol
Cat. No. B15286068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNociceptin (1-13), amide
Molecular FormulaC61H100N22O15
Molecular Weight1381.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
InChIInChI=1S/C61H100N22O15/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71)
InChIKeyRHMALYOXPBRJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nociceptin (1-13), amide: A Truncated ORL1 Agonist Fragment with Conserved Full-Length Potency


Nociceptin (1-13), amide (also known as NC(1-13)-NH₂) is a 13-amino acid N-terminal fragment of the endogenous heptadecapeptide nociceptin/orphanin FQ (N/OFQ). Its sequence is Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂, and it functions as a potent and selective agonist at the opioid receptor-like 1 (ORL1, also designated NOP or OP₄) receptor [1]. This compound retains the full biological activity of the parent 17-mer peptide in multiple assay systems, yet its truncated structure and C-terminal amidation confer distinct pharmacological and practical advantages that are critical for experimental design and procurement decisions [2][3].

Why Nociceptin (1-13), amide Cannot Be Interchanged with Full-Length Nociceptin or Shorter Fragments


Generic substitution of Nociceptin (1-13), amide with other in-class compounds—such as full-length nociceptin (1-17), the non-amidated free acid, or shorter N-terminal fragments like (1-11) or (1-7)—is scientifically unsound due to divergent in vitro potencies, in vivo functional profiles, and susceptibility to enzymatic degradation. For instance, while NC(1-13)-NH₂ is equipotent to the full-length peptide in standard bioassays, its truncated form exhibits markedly enhanced potency (≈100-fold) in specific neurophysiological preparations [1]. Conversely, shorter fragments like NC(1-11) display altered receptor pharmacology (e.g., distinct antagonist sensitivity) and NC(1-7) is entirely inactive [2][3]. The C-terminal amide moiety is not a trivial modification; it is a critical structural feature that protects against exopeptidase degradation, directly impacting experimental reproducibility and shelf-life [4]. Therefore, compound selection must be guided by precise assay requirements rather than class-based assumptions.

Quantitative Differentiation Evidence for Nociceptin (1-13), amide vs. Key Analogs


Retention of Full-Length Potency and Efficacy: NC(1-13)-NH₂ vs. NC(1-17)

Nociceptin (1-13), amide demonstrates identical agonist activity to the full-length 17-amino acid nociceptin peptide (NC(1-17)) in the mouse vas deferens bioassay, a standard tissue preparation for assessing ORL1 receptor function . This establishes that the C-terminal residues 14-17 are dispensable for full receptor activation, making NC(1-13)-NH₂ a validated, biologically equivalent surrogate for the endogenous ligand [1].

ORL1 receptor Structure-activity relationship Peptide pharmacology

Enhanced In Vitro Neurophysiological Potency: NC(1-13)-NH₂ vs. Full-Length Nociceptin

In an isolated rat spinal cord preparation, Nociceptin (1-13), amide (NC(1-13)-NH₂) exhibits a dramatic increase in potency relative to the full-length nociceptin peptide. The truncated fragment suppresses spontaneous dorsal root activity with an IC₅₀ value two orders of magnitude lower than that of the parent compound [1]. This 100-fold increase in potency represents a critical differentiator for experiments focused on central nervous system nociceptive processing.

Spinal cord physiology Dorsal root reflex Pain modulation

Functional Differentiation from Shorter N-Terminal Fragments: NC(1-13)-NH₂ vs. NC(1-11)

In the mouse intraplantar capsaicin model of acute chemogenic pain, Nociceptin (1-13), amide (NC(1-13)-NH₂) and the shorter fragment nociceptin (1-11) both produce antinociception, but their pharmacological mechanisms are distinct. Crucially, the effect of NC(1-13)-NH₂ is fully reversed by the ORL1-selective antagonist [Nphe¹]nociceptin(1-13)NH₂, whereas the antinociception induced by NC(1-11) is completely resistant to this antagonist [1]. This indicates that NC(1-13)-NH₂ acts through a canonical ORL1 receptor-dependent pathway, while NC(1-11) engages a distinct, ORL1-independent mechanism.

Peripheral antinociception ORL1 receptor Capsaicin model

Enhanced In Vivo Potency in Central Nociceptive Assays: NC(1-13)-NH₂ vs. Full-Length Nociceptin

Following intracerebroventricular (i.c.v.) administration in mice, Nociceptin (1-13), amide (Nocl-13) demonstrates a left-shifted dose-response curve for hyperalgesic effects compared to full-length nociceptin (Noc). Nocl-13 significantly reduces rearing and jump latencies at a dose of 10 ng, whereas Noc requires a 100 ng dose to produce a similar effect [1]. Furthermore, Nocl-13 induces a clear analgesic effect at 1,000 ng that is not observed with nociceptin at the same dose; nociceptin only produces analgesia at a much higher, behaviorally confounding 10,000 ng dose [1].

Intracerebroventricular administration Hot plate test Hyperalgesia

Structural Determinant of ORL1 Activation: Critical Role of Phe⁴ in NC(1-13)-NH₂

Systematic alanine scanning and residue substitution studies on the NC(1-13)-NH₂ backbone have identified Phe⁴, not Phe¹, as the critical residue for ORL1 receptor activation. Replacement of Phe¹ with Leu has no discernible effect on agonist activity, whereas substitution of Phe⁴ with Ala completely abolishes the ability of the peptide to activate the receptor [1]. This structure-activity relationship (SAR) provides a mechanistic basis for rational analog design and explains why N-terminal modifications (e.g., [Nphe¹]) convert the scaffold into a selective antagonist.

Structure-activity relationship Receptor activation Mutagenesis

Optimal Experimental and Industrial Applications for Nociceptin (1-13), amide Based on Quantitative Evidence


In Vitro Bioassays Requiring Full-Length Potency with Reduced Synthetic Complexity

For laboratories using the mouse vas deferens (MVD) or guinea pig ileum (GPI) bioassays to study ORL1 receptor pharmacology, Nociceptin (1-13), amide is the compound of choice. It provides full agonist activity (pEC₅₀ = 7.9) that is quantitatively indistinguishable from the 17-amino acid endogenous ligand [1]. Procuring the 13-mer fragment reduces synthesis cost and improves yield consistency without sacrificing the canonical response, making it the cost-effective and scientifically sound standard for ORL1 activation studies in these tissue preparations .

Electrophysiological Studies of Spinal Cord Nociceptive Processing

Researchers investigating the role of ORL1 receptors in spinal sensory processing should prioritize Nociceptin (1-13), amide over the full-length peptide. The compound's 100-fold greater potency in suppressing dorsal root activity (IC₅₀ = 30 nM vs. 2.0 µM for full-length) enables robust, dose-dependent effects at nanomolar bath concentrations, reducing the risk of non-specific peptide interactions and solvent artifacts in sensitive electrophysiological recordings [1].

In Vivo Studies of Central ORL1-Mediated Hyperalgesia and Analgesia

When investigating the central effects of ORL1 receptor activation via intracerebroventricular (i.c.v.) administration, Nociceptin (1-13), amide is the superior in vivo probe. Its increased potency (10-fold lower threshold for hyperalgesia) and cleaner behavioral profile (analgesia at 1,000 ng without the hypokinesia seen with 10,000 ng full-length nociceptin) allow for more precise dose-response characterization and minimize confounding motor effects that can obscure nociceptive readouts in behavioral assays [1].

Peripheral ORL1 Receptor Pharmacology in Inflammatory Pain Models

For studies examining ORL1 receptor-mediated antinociception in the periphery, Nociceptin (1-13), amide is the definitive agonist. In the intraplantar capsaicin model, its antinociceptive effect is fully and specifically reversed by the ORL1 antagonist [Nphe¹]nociceptin(1-13)NH₂, confirming a canonical ORL1-dependent mechanism [1]. This pharmacological specificity makes it the appropriate tool for validating ORL1 receptor involvement in peripheral pain pathways, unlike the shorter fragment NC(1-11) which operates through an ORL1-independent mechanism and cannot be used for this purpose.

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